4-iodo-N-methyl-2-nitroaniline
CAS No.: 1260791-09-0
Cat. No.: VC4247017
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.049
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260791-09-0 |
|---|---|
| Molecular Formula | C7H7IN2O2 |
| Molecular Weight | 278.049 |
| IUPAC Name | 4-iodo-N-methyl-2-nitroaniline |
| Standard InChI | InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |
| Standard InChI Key | FZMBFXLLXQGQIL-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)I)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 4-iodo-N-methyl-2-nitroaniline is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol. Its IUPAC name is 4-iodo-N-methyl-2-nitroaniline, and its structure features:
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An iodine atom at position 4 of the benzene ring.
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A nitro group (-NO₂) at position 2.
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An N-methylamine (-NHCH₃) group at position 1.
The compound’s SMILES notation is CNC1=C(C=C(C=C1)I)N+[O-], and its InChIKey is FZMBFXLLXQGQIL-UHFFFAOYSA-N .
Physical Properties
The compound’s stability under inert atmospheres and low-temperature storage (2–8°C) is critical due to its sensitivity to light and oxidation .
Synthesis and Reaction Pathways
Primary Synthesis Routes
4-Iodo-N-methyl-2-nitroaniline is synthesized through two main pathways:
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N-Methylation of 4-Iodo-2-nitroaniline:
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Nitroso Compound Functionalization:
Key Reaction Mechanisms
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Photodegradation: The compound’s nitro group facilitates photolytic decomposition, forming intermediates such as p-nitroaniline and formaldehyde under UV light .
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Nucleophilic Substitution: The iodine substituent enables Suzuki-Miyaura coupling reactions, making it valuable in synthesizing biaryl structures .
Applications
Pharmaceutical Research
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Antimicrobial Agents: Structural analogues exhibit inhibitory effects on pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.
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Photosensitizers: The nitro group’s photolability allows its use in photodegradable drug delivery systems .
Agrochemical Development
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Herbicidal Activity: Derivatives of iodo-nitroanilines are patented as herbicidal agents. For example, 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide demonstrates pre-emergent herbicidal activity .
Organic Synthesis
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Building Block: Used in cross-coupling reactions to introduce iodine or nitro groups into complex molecules .
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Intermediate: Key precursor for synthesizing benzimidazoles and quinoline derivatives .
Spectroscopic Characterization
Mass Spectrometry
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ESI-MS: Predicted molecular ion peak at m/z 278.05 [M+H]⁺.
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